molecular formula C8H4F4O2 B1297530 4-Fluoro-3-(trifluoromethyl)benzoic acid CAS No. 67515-55-3

4-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No. B1297530
CAS RN: 67515-55-3
M. Wt: 208.11 g/mol
InChI Key: WZBPZYCJUADXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323207B1

Procedure details

35.4 g (170 mmol) of 4-fluoro-3-(trifluoromethyl)-benzoic acid in 250 ml of methanol are mixed with 68 ml of SOCl2, whilst cooling with ice, at 5° C. within 25 minutes. After it has all been added, the reaction mixture is refluxed for a further 3 hours. The reaction solution is cooled to ambient temperature and evaporated down in vacuo. The oily residue is taken up in 200 ml of diethylether and extracted with water, saturated NaHCO3 solution and again with water. The combined organic phases are dried over magnesium sulphate and evaporated down in vacuo.
Quantity
35.4 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].O=S(Cl)Cl.[CH3:19]O>>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:19])=[O:7])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14]

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
68 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
all been added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for a further 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with water, saturated NaHCO3 solution and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C(=O)OC)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.